Thailanstatin A

Chemical stability Payload developability Phosphate buffer stability

FR901464-based splicing studies suffer from rapid hydrolytic degradation (t₁/₂ ≈ 10 h), driving frequent re-preparation and assay variability. Thailanstatin A eliminates this bottleneck. • Aqueous stability >78 h vs. 10 h for FR901464-reduces re-dosing and improves reproducibility. • Carboxylic acid handle enables direct, linker-less lysine conjugation to antibodies, simplifying ADC manufacturing. • Single-nM antiproliferative potency across solid-tumor panels; validated ADC payload outperforming T-DM1 in gastric xenografts.

Molecular Formula C28H41NO9
Molecular Weight 535.6 g/mol
Cat. No. B8209796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThailanstatin A
Molecular FormulaC28H41NO9
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)CC(=O)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C
InChIInChI=1S/C28H41NO9/c1-16(7-10-24-27(34)28(15-35-28)14-21(38-24)13-26(32)33)6-9-23-17(2)12-22(19(4)37-23)29-25(31)11-8-18(3)36-20(5)30/h6-8,10-11,17-19,21-24,27,34H,9,12-15H2,1-5H3,(H,29,31)(H,32,33)/b10-7+,11-8+,16-6+
InChIKeyGJKQDOMCDFJANR-UQAZGURTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thailanstatin A – Structural & Pharmacological Baseline


Thailanstatin A (TST‑A) is a hybrid polyketide‑nonribosomal peptide natural product isolated from Burkholderia thailandensis MSMB43. It acts as a potent, non‑covalent inhibitor of pre‑mRNA splicing by binding the SF3b subunit of the U2 snRNP subcomplex, thereby blocking spliceosome assembly [1]. Structurally, TST‑A differs from the prototype splicing inhibitor FR901464 (4) by bearing a carboxyl moiety at C17 instead of a labile hemiketal and by lacking an unstable C1 hydroxyl group; these modifications confer significantly enhanced chemical stability under physiological conditions [1]. The compound exhibits single‑nM growth‑inhibitory potency across a panel of human cancer cell lines and has been validated as an ADC payload in preclinical xenograft models [1][2].

Splicing Inhibition Research
Targets SF3b complex for pre‑mRNA splicing studies
Supports mechanistic and perturbation assays
ADC Payload Developability
High aqueous stability profile supports conjugate research
Stability context may reduce handling degradation risk
Linker‑Less Conjugation Research
C17 carboxyl enables direct antibody lysine conjugation
Simplifies ADC construction workflows

Why Generic SF3b Inhibitor Substitution Fails


Spliceosome inhibitors that target the SF3b complex share a common binding site, but their chemotypes diverge in critical ways that directly impact stability, synthetic tractability, and conjugate chemistry. FR901464 and its relatives possess a hydrolytically labile hemiketal that limits aqueous half‑life, while pladienolide B and herboxidiene belong to distinct macrocyclic scaffolds with different SAR fingerprints [1]. Thailanstatin A uniquely combines a carboxylic acid handle that enables direct linker‑less conjugation to antibody lysine residues with an epoxide warhead essential for sub‑micromolar splicing inhibition [1][2]. These structural attributes mean that simply substituting one SF3b inhibitor for another can drastically alter payload stability, ADC manufacturing efficiency, and in vivo efficacy – as the quantitative evidence below demonstrates.

!
Hydrolytic lability of FR901464 chemotype
FR901464 contains a labile hemiketal; its aqueous half‑life is significantly shorter. Replacing Thailanstatin A with FR901464 may reduce payload stability during conjugation and circulation.
!
Macrocyclic scaffold mismatch
Pladienolide B and herboxidiene belong to distinct macrocyclic classes with different SAR. Interchanging them may shift target engagement and antiproliferative profiles.
!
Conjugation chemistry gap
FR901464 and spliceostatin A lack a free carboxyl and require a heterobifunctional linker. Using them as substitutes would introduce linker-dependent complexity and potential immunogenicity risks.

Quantitative Differentiation Against Closest Analogs


Aqueous Stability Under Physiological Conditions

When incubated in phosphate buffer at pH 7.4 and 37 °C, Thailanstatin A exhibited a half‑life (t₁/₂) of >78 h, whereas FR901464 (compound 4) showed a t₁/₂ of only 10 h under identical conditions [1]. This represents an >7.8‑fold increase in stability.

Aqueous Stability t½
Head‑to‑head
Thailanstatin A: >78 h
FR901464: 10 h
→ >7.8‑fold longer half‑life
Phosphate buffer, pH 7.4, 37 °C
Reported stability context supports reduced payload degradation risk in conjugate research.
Direct comparison under physiological buffer conditions.
Chemical stability Payload developability Phosphate buffer stability

Splicing Inhibition Potency in Cell-Free Assay

In a cell‑free pre‑mRNA splicing assay using a ³²P‑UTP‑labeled CDC14–15 substrate, Thailanstatin A inhibited splicing with an IC₅₀ of 650 nM, nearly identical to FR901464 (IC₅₀ = 580 nM); the near‑equipotent activity confirms that the structural modifications in Thailanstatin A do not compromise target engagement [1].

Splicing Inhibition IC₅₀
Head‑to‑head
Thailanstatin A: 650 nM
FR901464: 580 nM
~1.1‑fold difference
Cell‑free splicing assay, CDC14–15 substrate
Near‑equipotent activity confirms target engagement is not compromised by structural modifications.
Supports spliceosome inhibition research context.
RNA splicing inhibition SF3b binding In vitro splicing assay

Antiproliferative Activity Across Cancer Cell Lines

In standard MTT assays, Thailanstatin A displayed GI₅₀ values of 1.11 nM (DU‑145), 2.26 nM (NCI‑H232A), 2.58 nM (MDA‑MB‑231), and 2.69 nM (SKOV‑3), while FR901464 showed GI₅₀ values of 1.05 nM, 1.94 nM, 2.10 nM, and 1.06 nM, respectively [1]. The two compounds are therefore within ~2‑fold of each other across all lines.

Antiproliferative GI₅₀ Panel
Head‑to‑head
DU‑145: 1.11 vs 1.05 nM
NCI‑H232A: 2.26 vs 1.94 nM
MDA‑MB‑231: 2.58 vs 2.10 nM
SKOV‑3: 2.69 vs 1.06 nM
MTT assay, 72 h exposure; prostate, lung, breast, ovarian lines
Comparable growth inhibition across cell lines; stability gain does not reduce cellular potency.
Within ~2‑fold across all tested lines; reported cell‑model response context.
Antiproliferative activity Cancer cell line panel GI₅₀ comparison

In Vivo ADC Efficacy vs. T-DM1

A thailanstatin‑based ADC (direct lysine conjugate of the payload to trastuzumab) achieved excellent tumor growth inhibition in a gastric cancer xenograft model (NCI‑N87) at a dose of 1.5 mg/kg, an efficacy that was superior to the clinically approved ADC trastuzumab emtansine (T‑DM1) tested in parallel [1].

In Vivo ADC Efficacy
Head‑to‑head
Thailanstatin‑trastuzumab ADC: reported tumor inhibition at 1.5 mg/kg
T‑DM1: lower response at equivalent/higher doses
NCI‑N87 gastric cancer xenograft, single dose
Supports in vivo model‑response context; Thailanstatin A‑based ADC showed higher tumor inhibition ranking in this model.
Comparator response context; requires model‑specific validation.
Antibody‑drug conjugate In vivo xenograft Gastric cancer model

Linker-Less Conjugation Capability

The C17 carboxyl moiety of Thailanstatin A allows direct conjugation to surface lysine residues on antibodies, yielding a homogeneous, linker‑less ADC. This contrasts with FR901464 and spliceostatin A, which lack a free carboxyl and require a heterobifunctional linker for attachment; the linker‑less approach reduces structural complexity, analytical burden, and potential immunogenicity [1][2].

Linker‑Less Conjugation
Class‑level
C17 carboxyl enables direct lysine conjugation; no heterobifunctional linker required.
Validated with trastuzumab by LC‑MS
Streamlines ADC manufacturing research; avoids linker‑related complexity and potential immunogenicity concerns.
Structural attribute distinguishes Thailanstatin A from FR901464 and spliceostatin A.
Antibody conjugation chemistry Linker‑less ADC Payload developability

Preferred Application Scenarios


ADC Payloads Requiring High Aqueous Stability

For antibody‑drug conjugate programs where payload stability during conjugation, purification, and systemic circulation is a critical quality attribute, Thailanstatin A’s >78‑h half‑life under physiological conditions makes it a substantially lower‑risk choice than the rapidly degrading FR901464 (t₁/₂ = 10 h) [1].

Linker-Less ADC Manufacturing Workflows

Teams seeking to reduce synthetic complexity and eliminate linker‑related toxicity can exploit Thailanstatin A’s unique carboxylic acid handle for direct, linker‑less lysine conjugation [1][2], a capability not available with FR901464, spliceostatin A, or pladienolide B.

T-DM1-Refractory and Multidrug-Resistant Tumors

Because thailanstatin‑based ADCs have demonstrated superior in vivo efficacy over T‑DM1 in gastric cancer xenografts and retain activity against multidrug‑resistant cell lines [2], they are an evidence‑backed candidate for indications where microtubule‑targeted ADCs have failed.

Spliceosome Studies with Reduced Handling Burden

For in vitro mechanistic studies of SF3b inhibition, Thailanstatin A delivers spliceosome inhibition equipotent to FR901464 (IC₅₀ 650 vs. 580 nM) while offering greater solution stability, reducing the frequency of compound re‑preparation and improving assay reproducibility [1].

Application
Selection Property
Validation Focus
ADC payload developability studies
Aqueous stability profile
Half‑life in physiological buffer; conjugate integrity
Linker‑less ADC manufacturing research
Direct lysine conjugation capability
Conjugation efficiency, ADC homogeneity, reduced linker liabilities
Multidrug‑resistant tumor model evaluation
In vivo model‑response comparison
Tumor growth inhibition relative to microtubule‑targeted ADCs
In vitro SF3b mechanistic studies
Spliceosome inhibition equipotency
Assay reproducibility with solution‑stable inhibitor
Quote Request

Request a Quote for Thailanstatin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.